1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine
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Description
Synthesis Analysis
The synthesis of various piperidine derivatives has been a subject of interest due to their biological properties. In the papers provided, different piperidine compounds were synthesized through condensation reactions involving substituted benzhydryl chlorides or sulfonyl chlorides with piperidine precursors in the presence of methylene dichloride and triethylamine as the base . The compounds were then characterized using spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . These methods ensure the correct formation of the desired compounds and provide detailed information about their molecular structure.
Molecular Structure Analysis
X-ray crystallography studies have revealed that the synthesized piperidine derivatives generally crystallize in monoclinic space groups with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom in these compounds is often distorted from a regular tetrahedron, indicating the presence of steric strain or electronic effects due to the substituents . The crystallographic data provide valuable insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their chemical reactivity and interactions.
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions of the synthesized piperidine derivatives. However, the structure-activity relationship studies mentioned in one of the papers suggest that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity of these compounds . This implies that the chemical reactivity of these piperidine derivatives is sensitive to the electronic and steric properties of the substituents, which can be exploited to design compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized piperidine derivatives are inferred from their molecular structures and synthesis conditions. The presence of sulfonyl groups and nitro substituents suggests that these compounds are likely to exhibit polar characteristics, which could affect their solubility and interaction with biological targets . The chair conformation of the piperidine ring is a common feature that contributes to the stability of these molecules . Computational studies, such as DFT calculations, provide additional insights into the electronic properties, such as the energy difference between HOMO-LUMO and the reactive sites of the compounds .
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution reactions involving piperidine derivatives. Although not directly mentioning “1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine,” the principles of these reactions are relevant for understanding its chemical behavior. The reaction mechanisms, involving rapid expulsion of the nitro-group from intermediates, provide insights into the synthetic pathways that could be applied for producing or modifying this compound and related derivatives (Pietra & Vitali, 1972).
Synthesis and Characterization of Novel Cyclic Compounds
Kaneda (2020) reviews the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the development of complex polyheterocyclic compounds and the production of multifunctional agents. This review underscores the versatility of sulfonamide or sultam-based molecules in organic synthesis and pharmaceutical development. Given the structural complexity of “1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine,” insights from this review may inform future research on its synthesis and potential applications (Kaneda, 2020).
Enzymatic Degradation of Organic Pollutants
Husain and Husain (2007) review the use of enzymes, in the presence of redox mediators, for the remediation of recalcitrant organic compounds in wastewater. This research could provide a foundation for studying the environmental fate of “1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine” and its derivatives, particularly in terms of biodegradation and potential use in environmental cleanup efforts (Husain & Husain, 2007).
Piperazine Derivatives in Pharmaceutical Development
Rathi et al. (2016) discuss the therapeutic uses of piperazine derivatives, emphasizing their role in CNS agents, anticancer, and anti-inflammatory profiles. The review provides a comprehensive overview of the molecular designs and pharmacokinetic and pharmacodynamic factors influenced by substituents on the piperazine ring. Given the structural incorporation of piperazine in “1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine,” this review may suggest potential biomedical applications and inspire further research into its pharmacological properties (Rathi et al., 2016).
properties
IUPAC Name |
1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c19-15-5-7-16(8-6-15)24-18-9-4-14(12-17(18)21(22)23)13-20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHVZEAMKPZBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine |
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